molecular formula C9H11NO B1322399 1-Phenylazetidin-3-ol CAS No. 857280-53-6

1-Phenylazetidin-3-ol

Cat. No.: B1322399
CAS No.: 857280-53-6
M. Wt: 149.19 g/mol
InChI Key: DAOXYMJNDJMGHK-UHFFFAOYSA-N
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Description

1-Phenylazetidin-3-ol is a nitrogen-containing heterocyclic compound, part of the azetidine family. It has a molecular formula of C₉H₁₁NO and a molecular weight of 149.19 g/mol . This compound is characterized by a four-membered ring structure with a hydroxyl group and a phenyl group attached to the azetidine ring. It appears as a pale-yellow to yellow-brown solid .

Preparation Methods

The synthesis of 1-Phenylazetidin-3-ol can be achieved through various synthetic routes. One common method involves the reduction of azetidin-3-one derivatives. For instance, the reduction of 1-diphenylmethylazetidin-3-one using lithium aluminum hydride (LiAlH₄) yields this compound . Another approach includes the cyclization of N-phenylamino alcohols under acidic conditions . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Phenylazetidin-3-ol undergoes various chemical reactions, including:

The major products formed from these reactions include azetidin-3-one derivatives, substituted azetidines, and various functionalized azetidines.

Mechanism of Action

The mechanism of action of 1-Phenylazetidin-3-ol involves its interaction with various molecular targets. The hydroxyl group and the azetidine ring play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in nucleophilic and electrophilic interactions, making it a versatile intermediate in chemical reactions . The exact molecular pathways and targets are still under investigation, but its unique structure allows it to interact with a wide range of biological molecules.

Comparison with Similar Compounds

1-Phenylazetidin-3-ol is compared with other azetidine derivatives such as azetidine-2-carboxylic acid and azetidine-3-one . While all these compounds share the azetidine ring, this compound is unique due to the presence of the phenyl group and the hydroxyl group, which confer distinct chemical and biological properties. The phenyl group enhances its stability and reactivity, making it a valuable compound in various applications .

Similar Compounds

  • Azetidine-2-carboxylic acid
  • Azetidine-3-one
  • 1-Methylazetidin-3-ol

Properties

IUPAC Name

1-phenylazetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c11-9-6-10(7-9)8-4-2-1-3-5-8/h1-5,9,11H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAOXYMJNDJMGHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625650
Record name 1-Phenylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857280-53-6
Record name 1-Phenylazetidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The mixture of azetidin-3-ol (2 mmol), bromobenzene (2 mmol), Pd(OAc)2 (0.1 mmol), 2-(di-tert-butylphosphino)biphenyl (0.2 mmol) and NaOtBu (3 mmol) in toluene (3 mL) was heated at 100° C. for 1 h. The mixture was cooled to rt and purified via PTLC providing the title compound (15 mg).
Quantity
2 mmol
Type
reactant
Reaction Step One
Quantity
2 mmol
Type
reactant
Reaction Step One
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0.2 mmol
Type
reactant
Reaction Step One
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.1 mmol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The mixture of 1.053 g of sodium tert-butoxide, 0.500 g of 3-hydroxyazetidine hydrochloride, 0.864 g of bromobenzene and 9 ml of toluene is initially charged under argon with stirring in a Schlenk apparatus. The mixture is admixed with a solution of 0.234 g of (+,−)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl and dipalladiumtris(dibenzylidenacetone)-chloroform complex in 2 ml of toluene (prepared in a Schlenk apparatus under argon) and the reaction mixture is stirred at 70° C. for 5 hours. The reaction mixture is cooled, poured onto ice-water (50 ml) and extracted with tert-butyl methyl ether (2×100 ml). The organic phases are washed with brine (50 ml), dried over sodium sulphate and concentrated by evaporation. The title compound is obtained as a reddish oil from the residue by means of flash chromatography (SiO2 60F). Rf=0.25 (1:1 EtOAc-heptane). Rt=2.01.
Quantity
1.053 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.864 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
solvent
Reaction Step One
Quantity
0.234 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A suspension of azetidin-3-ylbenzoate hydrochloride (600 mg), bromobenzene (530 mg), Pd2(dba)3 (129 mg), Xantphos (134 mg) and sodium tert-butoxide (515 mg) in toluene (12 mL) was irradiated with microwave at 150° C. for 30 min under an argon atmosphere. The reaction mixture was filtered and concentrated under reduced pressure. The residue was dissolved in ethanol (12 mL), and 1N aqueous sodium hydroxide solution (3 mL) was added. The reaction mixture was stirred at room temperature for 1 hr, water was added, and the mixture was extracted with ethyl acetate. The extract was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by basic silica gel column chromatography (hexane/ethyl acetate) to give the title compound (131 mg).
Name
azetidin-3-ylbenzoate hydrochloride
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
530 mg
Type
reactant
Reaction Step One
Quantity
134 mg
Type
reactant
Reaction Step One
Quantity
515 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
129 mg
Type
catalyst
Reaction Step One

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